Cas no 6879-01-2 (Tuberostemonine)

Tuberostemonine is a bioactive alkaloid compound primarily isolated from the roots of Stemona tuberosa, a plant traditionally used in herbal medicine. It exhibits notable pharmacological properties, including antitussive, insecticidal, and potential neuroactive effects. Structurally characterized by its steroidal alkaloid framework, tuberostemonine has been studied for its ability to modulate neurotransmitter activity, particularly in the context of cough suppression. Its mechanism of action involves interaction with nicotinic acetylcholine receptors, contributing to its insecticidal efficacy. The compound is of interest in pharmaceutical research due to its selective bioactivity and relatively low toxicity profile. Analytical methods such as HPLC and LC-MS are commonly employed for its identification and purity assessment.
Tuberostemonine structure
Tuberostemonine structure
Product Name:Tuberostemonine
CAS No:6879-01-2
MF:C22H33NO4
MW:375.501726865768
CID:47052
PubChem ID:100781
Update Time:2025-11-02

Tuberostemonine Chemical and Physical Properties

Names and Identifiers

    • Tuberostemonine
    • Tuberstemonine
    • TuberosteMonin
    • C22H33NO4
    • TimTec1_001671
    • GYOGHROCTSEKDY-JJDZUBOLSA-N
    • HMS1538L21
    • ST023433
    • N2459
    • X1245
    • 879T012
    • Stenine, 2-(tetrahydro-4-methyl-5-oxo-2-furanyl)-, (2beta(2S,4S))-
    • Furo[2,3-h]pyrrolo[3,2,1-jk][1]b
    • (2S,31R,7AR,8R,8aS,11S,11aS,11bR)-8-Ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one
    • NSC 366235
    • CHEBI:69383
    • AKOS030632869
    • s9056
    • CHEMBL517375
    • SCHEMBL19197310
    • MFCD11111456
    • BS-17448
    • 6879-01-2
    • Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one, 8-ethyldodecahydro-11-methyl-2-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-, (2S,7aR,8R,8aS,11S,11aS,11bR,11cR)-
    • NCGC00017300-02
    • (1R,3S,9R,10R,11S,14S,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one
    • 1ST169129
    • Q27137722
    • CCG-268357
    • CS-0008906
    • HY-N0352
    • Tubero-stemonine
    • AC-34126
    • Tuberostemonine LG
    • (2S,7aR,8R,8aR,11S,11aR,11bS,11cR)-8-Ethyl-11-methyl-2-[(2S,4S)-4-methyl-5-oxotetrahydro-2-furanyl]dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one
    • Neotuberostemonine
    • (9alpha)-Neotuberostemonine
    • (+)-Tuberostemonine H
    • tuberostemonine K
    • (+)-Tuberostemonine J
    • Stemonine LG
    • tuberostemonine N
    • Tuberostemonine J
    • (9alpa,9aalpha)-Neotuberostemonin
    • (-)-Tuberostemonine K
    • Tuberostemonine H
    • Tuberostemonine B
    • Tuberostemonine A
    • Tuberostemonine C
    • Stenine, 2-(tetrahydro-4-methyl-5-oxo-2-furanyl)-,(2beta(2S,4S))-
    • (-)-Tuberostemonine
    • (2S,7aR,8R,8aS,11R,11aS,11bR,11cR)-8-Ethyl-11-methyl-2-[(2S,4S)-4-methyl-5-oxotetrahydro-2-furanyl]dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one
    • Furo(2,3-h)pyrrolo(3,2,1-jk)(1)benzazepin-10(2H)-one, 8-ethyldodecahydro-11-methyl-2-((2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl)-, (2S,7aR,8R,8aS,11S,11aS,11bR,11cR)-
    • (1R,3S,9R,10R,11S,14S,15S,16R)-10-ethyl-14-methyl-3-((2S,4S)-4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo(7.6.1.04,16.011,15)hexadecan-13-one
    • Inchi: 1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15+,16-,17-,18+,19+,20-/m0/s1
    • InChI Key: GYOGHROCTSEKDY-JJDZUBOLSA-N
    • SMILES: O1C([C@@H](C)[C@H]2[C@@H]1[C@H](CC)[C@H]1CCCCN3[C@H]([C@@H]4C[C@H](C)C(=O)O4)C[C@H]2[C@H]31)=O

Computed Properties

  • Exact Mass: 375.24100
  • Monoisotopic Mass: 375.24095853 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 636
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8
  • Molecular Weight: 375.5
  • XLogP3: 3.9

Experimental Properties

  • Color/Form: Cryst.
  • Density: 1.2±0.1 g/cm3
  • Melting Point: 86~88℃
  • Boiling Point: 554.2°C at 760 mmHg
  • Flash Point: 289.0±30.1 °C
  • Refractive Index: 1.555
  • PSA: 55.84000
  • LogP: 2.95260
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

Tuberostemonine Security Information

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Tuberostemonine Related Literature

Additional information on Tuberostemonine

Exploring the Potential of Tuberostemonine (CAS No. 6879-01-2): A Comprehensive Overview

Tuberostemonine (CAS No. 6879-01-2) is a naturally occurring alkaloid compound that has garnered significant attention in recent years due to its unique chemical structure and potential therapeutic applications. As a member of the Stemonaceae family alkaloids, this bioactive molecule has become a subject of intense research in both pharmaceutical and botanical circles. The growing interest in natural product chemistry and plant-derived medicines has positioned Tuberostemonine as a promising candidate for various health-related applications.

The chemical structure of Tuberostemonine features a complex pentacyclic framework that contributes to its distinctive biological activities. Researchers have identified this compound primarily in certain medicinal plants, particularly those belonging to the Stemona genus. The compound's molecular formula (C22H33NO4) and specific stereochemistry make it an interesting target for synthetic chemists working on alkaloid synthesis and structure-activity relationship studies. Recent advances in analytical chemistry techniques have enabled more precise characterization of Tuberostemonine's properties and potential applications.

One of the most exciting aspects of Tuberostemonine research lies in its potential pharmacological effects. Preliminary studies suggest that this alkaloid may possess various bioactive properties, making it relevant to current investigations into natural alternatives for health maintenance. While not making any medical claims, it's worth noting that scientific literature has explored its interactions with biological systems, particularly in the context of traditional medicine systems where related plants have been used historically.

The extraction and isolation of Tuberostemonine present interesting challenges for researchers. Modern phytochemical extraction methods, including advanced chromatography techniques, have improved the yield and purity of this compound from plant sources. These technological advancements align with the growing demand for high-purity natural compounds in research and development sectors. The compound's stability profile and solubility characteristics are important considerations for researchers working with this material.

In the context of current scientific trends, Tuberostemonine has attracted attention in the field of medicinal plant research and phytopharmaceutical development. The global shift toward exploring plant-based bioactive molecules has created renewed interest in alkaloids like Tuberostemonine. Researchers are particularly interested in understanding its biosynthesis pathways, which could lead to more sustainable production methods through biotechnological approaches or synthetic biology applications.

The analytical characterization of Tuberostemonine involves various sophisticated techniques. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to verify the identity and purity of this compound. These analytical methods are crucial for quality control in research settings where reference standards of natural products are required. The development of reliable analytical methods for Tuberostemonine detection has facilitated more accurate studies of its occurrence in different plant species and preparations.

From a commercial perspective, Tuberostemonine has gained importance as a research chemical in the natural products sector. Suppliers catering to academic and industrial researchers have noted increasing demand for this compound, reflecting its growing significance in scientific investigations. The market for specialty alkaloids like Tuberostemonine has expanded alongside developments in natural product drug discovery and phytochemical analysis.

Current research trends involving Tuberostemonine often intersect with investigations into plant defense mechanisms and ecological biochemistry. As scientists seek to understand the ecological roles of secondary metabolites like Tuberostemonine, new insights are emerging about their potential functions in nature. This fundamental research contributes to our broader understanding of plant chemical ecology while potentially revealing new applications for these compounds.

The safety profile and handling considerations for Tuberostemonine are important aspects for researchers to consider. While not classified as hazardous under standard laboratory protocols, proper handling procedures for laboratory chemicals should always be followed when working with this compound. Material safety data sheets (MSDS) provide essential information for researchers handling Tuberostemonine in laboratory settings.

Looking toward the future, Tuberostemonine research appears poised for continued growth. The convergence of traditional knowledge with modern scientific approaches creates exciting opportunities for further exploration of this compound's properties. As analytical technologies advance and scientific interest in plant-derived bioactive compounds expands, Tuberostemonine will likely remain an important subject of study in natural product chemistry and related fields.

For researchers interested in working with Tuberostemonine, sourcing high-quality material from reputable suppliers is essential. The availability of authenticated reference materials supports the reproducibility of scientific studies involving this compound. As the scientific community continues to investigate natural alkaloids, standardized protocols for Tuberostemonine extraction and characterization will become increasingly important for advancing research in this area.

In conclusion, Tuberostemonine (CAS No. 6879-01-2) represents an intriguing example of nature's chemical diversity. Its study contributes to our understanding of plant secondary metabolism while offering potential avenues for scientific and applied research. As interest in natural product chemistry continues to grow globally, compounds like Tuberostemonine will undoubtedly play a significant role in shaping future research directions at the intersection of chemistry, botany, and life sciences.

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